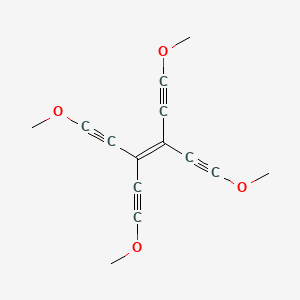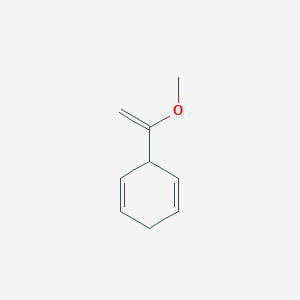
3-(1-Methoxyethenyl)cyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 1-methoxyethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyethenyl)cyclohexa-1,4-diene typically involves the functionalization of cyclohexa-1,4-diene. One common method includes the reaction of cyclohexa-1,4-diene with methoxyethenyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the halide is replaced by the methoxyethenyl group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic processes. These processes often involve the use of transition metal catalysts to facilitate the addition of the methoxyethenyl group to the cyclohexa-1,4-diene framework. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methoxyethenyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Epoxides, ketones, and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cyclohexa-1,4-diene derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methoxyethenyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(1-Methoxyethenyl)cyclohexa-1,4-diene exerts its effects involves the interaction of its methoxyethenyl group with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bond of the methoxyethenyl group reacts with electrophiles. This interaction can lead to the formation of new chemical bonds and the activation of specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,4-diene: The parent compound, which lacks the methoxyethenyl group.
1,3-Cyclohexadiene: An isomer with double bonds at different positions.
γ-Terpinene: A related terpenoid compound.
Uniqueness
3-(1-Methoxyethenyl)cyclohexa-1,4-diene is unique due to the presence of the methoxyethenyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other cyclohexadiene derivatives and enhances its utility in various chemical transformations and industrial processes.
Propiedades
Número CAS |
827615-93-0 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-(1-methoxyethenyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C9H12O/c1-8(10-2)9-6-4-3-5-7-9/h4-7,9H,1,3H2,2H3 |
Clave InChI |
RTLZRRPGQNXNIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=C)C1C=CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


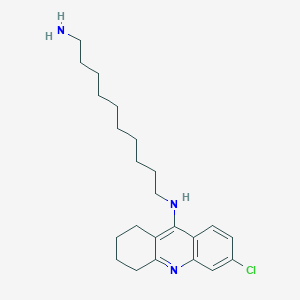
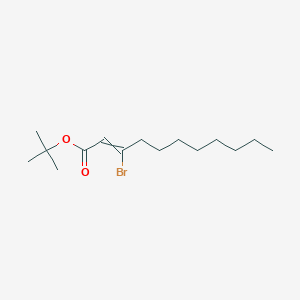
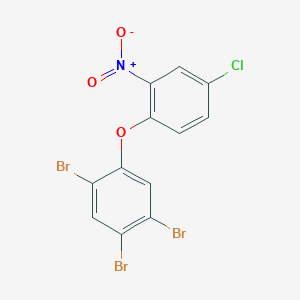
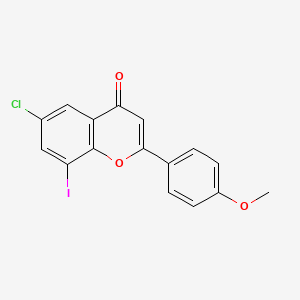
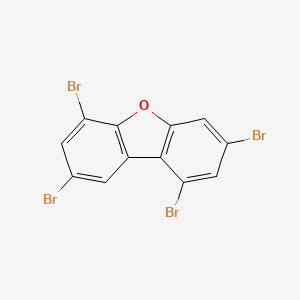
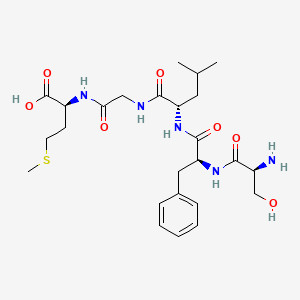
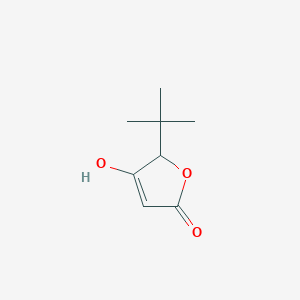
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
